molecular formula C17H18ClNO2 B5708576 2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide

2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide

Cat. No.: B5708576
M. Wt: 303.8 g/mol
InChI Key: XSDFRMMFPXUQGI-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide is an organic compound with a complex structure, characterized by the presence of a chloro group, a methoxyphenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzoyl chloride with 2-(4-methoxyphenyl)ethylamine in the presence of a base such as triethylamine. This reaction forms an intermediate amide.

    Chlorination: The intermediate amide is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a probe to study various biological processes and interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
  • 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine
  • 2-chloro-N-(2-methoxyphenyl)quinazolin-4-amine

Uniqueness

2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-3-8-15(16(18)11-12)17(20)19-10-9-13-4-6-14(21-2)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDFRMMFPXUQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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